molecular formula C17H31N5O B6805599 N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-3-piperazin-1-ylpyrrolidine-1-carboxamide

N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-3-piperazin-1-ylpyrrolidine-1-carboxamide

Cat. No.: B6805599
M. Wt: 321.5 g/mol
InChI Key: DMQOTJRONBBULE-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-3-piperazin-1-ylpyrrolidine-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a piperazine ring, and a pyrrolidine carboxamide moiety

Properties

IUPAC Name

N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-3-piperazin-1-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N5O/c1-13-10-22(14-2-3-14)12-16(13)19-17(23)21-7-4-15(11-21)20-8-5-18-6-9-20/h13-16,18H,2-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQOTJRONBBULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1NC(=O)N2CCC(C2)N3CCNCC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-3-piperazin-1-ylpyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the cyclopropyl group, and the coupling of the piperazine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-3-piperazin-1-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-3-piperazin-1-ylpyrrolidine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases.

    Pharmacology: Research focuses on its interactions with biological targets and its pharmacokinetic properties.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-3-piperazin-1-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)methanesulfonamide
  • 2-cyclopropyl-N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)pyrimidine-4-carboxamide

Uniqueness

Compared to similar compounds, N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-3-piperazin-1-ylpyrrolidine-1-carboxamide has a unique combination of structural features that may confer distinct biological activities and chemical properties. Its specific arrangement of functional groups can result in different reactivity and interactions with biological targets, making it a valuable compound for research and development.

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